methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride
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Overview
Description
Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an imidazole ring and amino groups, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and imidazole derivatives.
Reaction Conditions: The reaction conditions often include controlled temperature, pH, and the use of catalysts to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques like crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride
- Methyl 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate
Uniqueness
Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and imidazole groups. This combination of features makes it particularly valuable for certain applications, distinguishing it from similar compounds.
Properties
CAS No. |
2751602-77-2 |
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Molecular Formula |
C7H14Cl2N4O2 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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